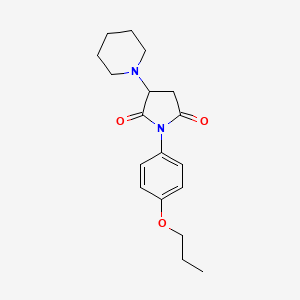
3-(4-benzyl-1-piperazinyl)-1-(4-chlorophenyl)-2,5-pyrrolidinedione
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
3-(4-benzyl-1-piperazinyl)-1-(4-chlorophenyl)-2,5-pyrrolidinedione, also known as BZP, is a synthetic compound that belongs to the class of piperazine derivatives. BZP was initially developed as an anti-helminthic drug, but it has gained popularity as a recreational drug due to its stimulant properties. BZP is also used in scientific research to study its mechanism of action and physiological effects.
Wirkmechanismus
3-(4-benzyl-1-piperazinyl)-1-(4-chlorophenyl)-2,5-pyrrolidinedione acts as a dopamine and serotonin reuptake inhibitor, leading to increased levels of these neurotransmitters in the brain. This results in increased feelings of euphoria, alertness, and energy. 3-(4-benzyl-1-piperazinyl)-1-(4-chlorophenyl)-2,5-pyrrolidinedione also has sympathomimetic effects, leading to increased heart rate and blood pressure.
Biochemical and Physiological Effects:
3-(4-benzyl-1-piperazinyl)-1-(4-chlorophenyl)-2,5-pyrrolidinedione has been shown to have a variety of biochemical and physiological effects. It increases the release of dopamine and serotonin in the brain, leading to increased feelings of euphoria, alertness, and energy. 3-(4-benzyl-1-piperazinyl)-1-(4-chlorophenyl)-2,5-pyrrolidinedione also has sympathomimetic effects, leading to increased heart rate and blood pressure. Additionally, 3-(4-benzyl-1-piperazinyl)-1-(4-chlorophenyl)-2,5-pyrrolidinedione has been shown to cause vasoconstriction and bronchodilation.
Vorteile Und Einschränkungen Für Laborexperimente
3-(4-benzyl-1-piperazinyl)-1-(4-chlorophenyl)-2,5-pyrrolidinedione has several advantages and limitations for use in lab experiments. One advantage is its ability to act as a dopamine and serotonin reuptake inhibitor, which can be useful for studying the effects of these neurotransmitters on behavior and physiology. However, 3-(4-benzyl-1-piperazinyl)-1-(4-chlorophenyl)-2,5-pyrrolidinedione also has sympathomimetic effects, which can complicate the interpretation of results. Additionally, 3-(4-benzyl-1-piperazinyl)-1-(4-chlorophenyl)-2,5-pyrrolidinedione has a narrow therapeutic window, meaning that slight variations in dosage can lead to significant changes in its effects.
Zukünftige Richtungen
There are several future directions for research on 3-(4-benzyl-1-piperazinyl)-1-(4-chlorophenyl)-2,5-pyrrolidinedione. One area of research could be to further understand its mechanism of action and how it interacts with other neurotransmitters in the brain. Additionally, research could focus on developing new compounds that have similar effects to 3-(4-benzyl-1-piperazinyl)-1-(4-chlorophenyl)-2,5-pyrrolidinedione but with fewer side effects and a wider therapeutic window. Finally, research could focus on developing new therapeutic uses for 3-(4-benzyl-1-piperazinyl)-1-(4-chlorophenyl)-2,5-pyrrolidinedione, such as in the treatment of depression or attention deficit hyperactivity disorder.
Synthesemethoden
3-(4-benzyl-1-piperazinyl)-1-(4-chlorophenyl)-2,5-pyrrolidinedione can be synthesized through a multi-step process involving the reaction of piperazine with benzyl chloride and 4-chlorobenzoyl chloride. The resulting product is then purified through recrystallization.
Wissenschaftliche Forschungsanwendungen
3-(4-benzyl-1-piperazinyl)-1-(4-chlorophenyl)-2,5-pyrrolidinedione has been extensively studied in scientific research to understand its mechanism of action and physiological effects. It is known to act as a dopamine and serotonin reuptake inhibitor, leading to increased levels of these neurotransmitters in the brain. 3-(4-benzyl-1-piperazinyl)-1-(4-chlorophenyl)-2,5-pyrrolidinedione also has sympathomimetic effects, leading to increased heart rate and blood pressure.
Eigenschaften
IUPAC Name |
3-(4-benzylpiperazin-1-yl)-1-(4-chlorophenyl)pyrrolidine-2,5-dione |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H22ClN3O2/c22-17-6-8-18(9-7-17)25-20(26)14-19(21(25)27)24-12-10-23(11-13-24)15-16-4-2-1-3-5-16/h1-9,19H,10-15H2 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
FERSUGIDTMEMBO-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CN(CCN1CC2=CC=CC=C2)C3CC(=O)N(C3=O)C4=CC=C(C=C4)Cl |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H22ClN3O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
383.9 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
3-(4-Benzylpiperazin-1-yl)-1-(4-chlorophenyl)pyrrolidine-2,5-dione | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![5-[3-bromo-5-ethoxy-4-(2-propyn-1-yloxy)benzylidene]-1-(4-methylphenyl)-2,4,6(1H,3H,5H)-pyrimidinetrione](/img/structure/B4889932.png)
![N~1~-[4-(anilinosulfonyl)phenyl]-N~2~-(3-methoxyphenyl)-N~2~-(methylsulfonyl)glycinamide](/img/structure/B4889940.png)


![2-chloro-4-methyl-N-[(3-phenyl-1,2,4-oxadiazol-5-yl)methyl]benzamide](/img/structure/B4889955.png)



![N-(3-fluorophenyl)-2-[(3-methyl-4-oxo-3,4-dihydro-2-quinazolinyl)thio]acetamide](/img/structure/B4889970.png)


![[3-(2-aminoethyl)-1-adamantyl]acetic acid](/img/structure/B4889997.png)
![N-[2-(4-bromo-2,6-dimethylphenoxy)ethyl]acetamide](/img/structure/B4890020.png)
![5-[4-(allyloxy)-2-bromo-5-methoxybenzylidene]-1-(4-methylphenyl)-2,4,6(1H,3H,5H)-pyrimidinetrione](/img/structure/B4890032.png)